molecular formula C16H23N5O6 B15192706 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(acetyloxy)ethyl)amino)-1,3,7-trimethyl- CAS No. 135101-47-2

1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(acetyloxy)ethyl)amino)-1,3,7-trimethyl-

Cat. No.: B15192706
CAS No.: 135101-47-2
M. Wt: 381.38 g/mol
InChI Key: ZAFKCZSGQZIQED-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(acetyloxy)ethyl)amino)-1,3,7-trimethyl- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes multiple functional groups such as acetyloxy and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(acetyloxy)ethyl)amino)-1,3,7-trimethyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, ethylamine, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(acetyloxy)ethyl)amino)-1,3,7-trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(acetyloxy)ethyl)amino)-1,3,7-trimethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(acetyloxy)ethyl)amino)-1,3,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-(acetyloxy)ethyl)amino)-1,3,7-trimethyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

135101-47-2

Molecular Formula

C16H23N5O6

Molecular Weight

381.38 g/mol

IUPAC Name

2-[2-acetyloxyethyl-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)amino]ethyl acetate

InChI

InChI=1S/C16H23N5O6/c1-10(22)26-8-6-21(7-9-27-11(2)23)15-17-13-12(18(15)3)14(24)20(5)16(25)19(13)4/h6-9H2,1-5H3

InChI Key

ZAFKCZSGQZIQED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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